Product packaging for 4-methyl-1H-benzimidazole-2-sulfonic acid(Cat. No.:CAS No. 1071368-98-3)

4-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1326674
CAS No.: 1071368-98-3
M. Wt: 212.23 g/mol
InChI Key: BKHHQZSDBCGKCD-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole (B57391) Sulfonic Acids in Chemical Research

The journey of benzimidazole research began in 1872 with the first synthesis by Hobrecker. researchgate.netscholarsresearchlibrary.com However, it was the discovery in the 1950s that the benzimidazole ring is a core component of vitamin B12 that significantly spurred scientific interest in this scaffold. researchgate.net This led to the exploration of benzimidazole derivatives for various therapeutic purposes.

The development of benzimidazole sulfonic acids is more recent, driven by the need for compounds with specific properties, such as increased water solubility for pharmaceutical or industrial applications. A notable application for this class of compounds has been in cosmetics as UV filters. For example, 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole) is a commercial UVB filter, highlighting the utility of the sulfonic acid moiety in this scaffold. mdpi.com The synthesis of sulfonated benzimidazoles can be achieved through various methods, including the treatment of a parent benzimidazole with oleum, sulfuric acid, or chlorosulfonic acid. mdpi.com

Current Research Landscape and Knowledge Gaps concerning 4-Methyl-1H-benzimidazole-2-sulfonic Acid

The current research landscape for benzimidazole derivatives is vast and active, with thousands of studies exploring their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents, among others. frontiersin.orgnih.gov The sulfonyl and sulfonamide moieties are often incorporated into the benzimidazole structure to enhance these biological activities. nih.gov

However, a significant knowledge gap exists specifically for This compound . While extensive research is available for the broader class of benzimidazole sulfonic acids and other substituted benzimidazoles, dedicated studies focusing on the synthesis, characterization, and application of this precise isomer are sparse in publicly accessible scientific literature. Much of the available information is on related structures, such as 1-methyl-1H-benzimidazole-2-sulfonic acid or other isomers. chemicalbook.com This lack of specific data presents an opportunity for future research to explore the unique properties and potential applications that the specific placement of the methyl group at the 4-position might confer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
CAS NumberNot explicitly available in searched literature

Data derived from the molecular structure.

Theoretical Frameworks Guiding Research on Substituted Benzimidazole Sulfonic Acids

Theoretical and computational studies, particularly Density Functional Theory (DFT), play a crucial role in understanding the properties of substituted benzimidazole sulfonic acids. nih.gov These frameworks allow researchers to model molecular structures, predict their electronic properties, and understand their interactions with biological targets.

For instance, molecular modeling can be used to:

Predict Reactivity: Calculate electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack.

Analyze Structure-Activity Relationships (SAR): Correlate electronic properties (like HOMO-LUMO energy gaps) with observed biological activity.

Simulate Docking Interactions: Model how a benzimidazole derivative might bind to the active site of an enzyme, providing insights for drug design. scielo.br

These theoretical approaches are invaluable for rationally designing new benzimidazole derivatives with enhanced properties, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. nih.gov

Emerging Research Paradigms and Interdisciplinary Relevance of the Compound

The interdisciplinary relevance of benzimidazole sulfonic acids, and by extension this compound, is expanding beyond medicinal chemistry.

Materials Science: The inherent UV-absorbing properties of the benzimidazole core, enhanced by sulfonation, make these compounds candidates for developing new photostable materials and broad-spectrum UV filters. mdpi.com

Coordination Chemistry: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, opening possibilities for creating novel metal-organic frameworks (MOFs) or catalysts.

Environmental Chemistry: Sulfonated aromatic compounds are sometimes studied for their environmental fate and potential as building blocks for functional polymers or dyes.

The unique combination of the benzimidazole scaffold with methyl and sulfonic acid functional groups positions this compound as a compound with untapped potential across various scientific disciplines, awaiting further focused investigation to fully elucidate its properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3S B1326674 4-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 1071368-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHQZSDBCGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization for 4 Methyl 1h Benzimidazole 2 Sulfonic Acid

Novel Synthetic Pathways and Reaction Mechanism Elucidation

The conventional synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov For 4-methyl-1H-benzimidazole-2-sulfonic acid, a plausible and direct pathway involves the reaction of 3,4-diaminotoluene (B134574) (4-methyl-1,2-phenylenediamine) with a sulfonating agent capable of providing the C1 source for the imidazole (B134444) ring.

A direct approach is the reaction with chlorosulfonic acid. The proposed reaction mechanism begins with the nucleophilic attack of one amino group of 3,4-diaminotoluene on the highly electrophilic sulfur atom of chlorosulfonic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed carbon-equivalent center. Subsequent dehydration and aromatization lead to the formation of the stable benzimidazole (B57391) ring.

Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact. chemmethod.com These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net

Aqueous Media: Utilizing water as a solvent is a cornerstone of green synthesis. sphinxsai.com For benzimidazole synthesis, water has been shown to be an effective medium, often accelerating the reaction rate and simplifying product isolation. ijrar.org

Catalysis: The use of non-toxic, recyclable catalysts is preferred over stoichiometric, corrosive acid catalysts like concentrated HCl. researchgate.net Ammonium (B1175870) chloride, for instance, has been used as an economical and greener catalyst for the condensation of o-phenylenediamine with aldehydes, a reaction that can be adapted for sulfonic acid derivatives. chemmethod.comniscpr.res.in

Energy Efficiency: Microwave irradiation has emerged as a green alternative to conventional heating, offering benefits such as shorter reaction times, reduced energy consumption, and often higher yields. chemmethod.com

The table below summarizes various green chemistry approaches applicable to benzimidazole synthesis.

Green ApproachCatalyst/MediumConditionsAdvantages
Aqueous Synthesis WaterRefluxEnvironmentally benign, simple work-up. sphinxsai.comijrar.org
Organocatalysis L-ProlineReflux in H₂OInexpensive, versatile, and eco-friendly catalyst. ijrar.org
Mild Catalysis Ammonium Chloride80-90°C in EthanolEconomical and environmentally safer than strong mineral acids. chemmethod.comniscpr.res.in
Microwave-Assisted Ionic Liquid ([BMIM]HSO₄)Microwave IrradiationRapid reaction, high yields, potential for catalyst recycling. mdpi.com

While this compound is an achiral molecule, making stereoselectivity irrelevant to its synthesis, regioselectivity is a critical consideration. The starting material, 3,4-diaminotoluene, is an unsymmetrical o-phenylenediamine. Cyclocondensation can theoretically result in two different regioisomers: the desired This compound and the isomeric 7-methyl-1H-benzimidazole-2-sulfonic acid .

Controlling the regioselectivity of this reaction is a significant synthetic challenge. The outcome is often dependent on a combination of electronic effects of the methyl group, steric hindrance, and the specific reaction conditions and catalyst employed. Generally, the reaction of unsymmetrically substituted o-phenylenediamines with aldehydes or acids yields a mixture of both possible regioisomers. Strategies to achieve high regioselectivity might include:

Directed Synthesis: Employing a directing group on one of the nitrogen atoms to force the cyclization in the desired orientation, followed by the removal of the directing group.

Catalyst Control: Investigating catalysts that may sterically or electronically favor the formation of one isomer over the other.

Chromatographic Separation: Developing robust purification methods, such as high-performance liquid chromatography (HPLC), to separate the desired 4-methyl isomer from the 7-methyl byproduct.

Catalytic Methods in the Synthesis of this compound

Catalysts are pivotal in the synthesis of benzimidazoles, as they facilitate the key condensation and cyclization steps, often under milder conditions and with improved yields. While traditional methods used strong mineral acids, modern approaches utilize a diverse range of catalysts. nih.govresearchgate.net

Brønsted Acids: p-Toluenesulfonic acid (p-TSOH) is a commonly used solid acid catalyst that is effective and easier to handle than liquid mineral acids. nih.govresearchgate.net

Lewis Acids: A variety of Lewis acids, such as Zinc triflate, FeCl₃, and ZrCl₄, have been proven to be highly effective catalysts for benzimidazole formation, promoting the reaction under mild conditions. chemmethod.commdpi.com

Solid Acid Catalysts: Heterogeneous catalysts like boron sulfonic acid and silica (B1680970) sulfuric acid offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, aligning with green chemistry principles. sphinxsai.combeilstein-journals.org Boron sulfonic acid, in particular, has been demonstrated as an efficient catalyst for benzimidazole synthesis in water. sphinxsai.com

Organocatalysts: Amino acids like L-proline have been successfully employed as organocatalysts in aqueous media, providing an environmentally friendly and inexpensive route. ijrar.org

The following table compares different catalytic systems used in the synthesis of benzimidazole derivatives.

Catalyst TypeExample(s)Typical ConditionsKey Features
Brønsted Acid p-Toluenesulfonic acid (p-TSOH)RefluxEffective, solid, easier to handle than mineral acids. nih.govresearchgate.net
Lewis Acid Zinc triflate, FeCl₃, ZrCl₄Room Temp or RefluxHigh efficiency, mild reaction conditions. chemmethod.commdpi.com
Solid Acid Boron sulfonic acid (BSA), Silica sulfuric acidWater, Room TempRecyclable, eco-friendly, highly efficient. sphinxsai.com
Organocatalyst L-ProlineAqueous media, RefluxInexpensive, green, versatile. ijrar.org
Mild Catalyst Ammonium Chloride (NH₄Cl)80-90°CEconomical, moderate to good yields. niscpr.res.in

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, catalyst loading, reaction temperature, and time.

Systematic studies on benzimidazole synthesis often reveal a strong dependence of the reaction outcome on these parameters. researchgate.net For example, in the synthesis of substituted benzimidazoles using boron sulfonic acid, water was found to be the optimal solvent. sphinxsai.com The optimization process typically involves a model reaction where parameters are varied systematically to identify the ideal conditions.

A hypothetical optimization study for the synthesis of a benzimidazole derivative is presented below, illustrating the impact of reaction conditions on product yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15EthanolReflux675
210EthanolReflux488
310WaterReflux392
410AcetonitrileReflux581
510None (Solvent-free)80295
610WaterRoom Temp1265

Data is illustrative and based on general findings in benzimidazole synthesis optimization studies. sphinxsai.comresearchgate.net

Yield enhancement strategies also include the use of microwave assistance to shorten reaction times and improve yields, and the implementation of solvent-free conditions, which can drive the reaction to completion by removing volatile byproducts like water. chemmethod.com

Development of Scalable Synthetic Procedures for Research Applications

Transitioning a synthetic route from a laboratory benchtop to a larger, kilogram-scale production for extensive research requires addressing several challenges, including reaction safety, cost-effectiveness, and process robustness. nih.gov

For the synthesis of this compound, scalability concerns would include:

Reagent Handling: The use of highly corrosive reagents like chlorosulfonic acid requires specialized equipment and handling procedures to ensure safety at a larger scale. mdpi.com

Thermal Management: The condensation and cyclization reactions are often exothermic. Efficient heat dissipation is critical in large reactors to prevent runaway reactions and the formation of impurities.

Process Automation: Implementing automated systems for reagent addition, temperature control, and monitoring can improve consistency, safety, and yield in large-scale production. mdpi.com

Continuous Flow Chemistry: A modern approach to scalability is the use of continuous flow reactors instead of traditional batch processing. Flow chemistry offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved consistency, making it an attractive option for the scalable production of specialty chemicals. mdpi.com

A key aspect of scalable synthesis is the development of robust work-up and isolation procedures that are efficient and reproducible on a large scale, such as controlled precipitation and filtration rather than laborious chromatographic purification. google.com

Synthetic Strategies for High-Purity Compound Production

Achieving high purity is essential for the application of this compound in research. This requires not only an optimized and selective synthesis but also effective purification strategies.

Control of Starting Materials: The purity of the final product is highly dependent on the purity of the starting materials, such as 3,4-diaminotoluene.

Minimization of Byproducts: Optimizing reaction conditions to suppress side reactions and prevent the formation of regioisomers (i.e., the 7-methyl isomer) is the primary strategy for ensuring high purity.

Purification Techniques:

Recrystallization: This is a powerful technique for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures but low solubility at room or lower temperatures, while impurities remain soluble. nih.gov

pH-Controlled Precipitation: As a sulfonic acid, the target compound's solubility is highly dependent on pH. It can be dissolved in a basic aqueous solution and then precipitated in pure form by carefully acidifying the solution.

Chromatography: While less ideal for large-scale production, column chromatography can be used to separate the target compound from closely related impurities, including regioisomers.

The purity of the final compound must be rigorously verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and identify any residual impurities. researchgate.netmdpi.com

Chemical Derivatization and Structure Activity Relationship Sar Studies of 4 Methyl 1h Benzimidazole 2 Sulfonic Acid

Synthesis of Novel Derivatives through Functional Group Modification

The synthesis of novel derivatives of 4-methyl-1H-benzimidazole-2-sulfonic acid can be approached by modifying its key functional groups: the sulfonic acid group at the 2-position, the methyl group at the 4-position, and the N-H of the imidazole (B134444) ring.

The sulfonic acid group is a versatile handle for derivatization. For instance, it can be converted into a sulfonyl chloride, which can then react with various nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and other derivatives. nih.gov This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

The methyl group at the 4-position can also be a site for modification, although it is generally less reactive than the sulfonic acid group. Radical halogenation could introduce a handle for further nucleophilic substitution, leading to the formation of ethers, esters, or amines at this position.

The nitrogen atoms of the benzimidazole (B57391) ring are also amenable to modification. The N-H group can be alkylated or acylated to introduce various substituents. researchgate.net These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.

A general synthetic route for benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. rsc.orgrsc.orgsemanticscholar.org For this compound, this would typically involve the reaction of 3-methyl-o-phenylenediamine with a suitable C1 synthon that can be converted to a sulfonic acid.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of the this compound scaffold are significantly influenced by the nature and position of its substituents. The methyl group at the 4-position is an electron-donating group, which increases the electron density of the aromatic system. This can enhance the nucleophilicity of the benzimidazole ring and influence its reactivity in electrophilic substitution reactions.

Conversely, the sulfonic acid group at the 2-position is a strong electron-withdrawing group. This group decreases the electron density of the heterocyclic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. The interplay between the electron-donating methyl group and the electron-withdrawing sulfonic acid group creates a unique electronic environment that can be further modulated by the introduction of other substituents.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of these derivatives. mdpi.com Parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and natural bond orbital (NBO) analysis can help in understanding the substituent effects on the molecule's stability, reactivity, and potential for intermolecular interactions. sciepub.com

The following table summarizes the expected electronic effects of hypothetical substituents on the this compound core:

Substituent PositionSubstituent TypeExpected Effect on Electron DensityImpact on Reactivity
N1-positionAlkyl groupIncreased electron densityEnhanced nucleophilicity
2-position (Sulfonic acid modification)AmideReduced electron-withdrawing strengthIncreased susceptibility to electrophilic attack
4-position (Methyl group modification)HalogenDecreased electron densityReduced nucleophilicity
5/6/7-positionsElectron-withdrawing group (e.g., -NO2)Significantly decreased electron densityIncreased susceptibility to nucleophilic attack
5/6/7-positionsElectron-donating group (e.g., -OCH3)Increased electron densityEnhanced nucleophilicity

Systematic Exploration of Heterocyclic Ring Modifications

Modification of the core heterocyclic structure of this compound can lead to the development of novel compounds with significantly different properties. One approach is the synthesis of ring-fused benzimidazoles, where an additional ring is fused to the benzimidazole core. mdpi.comnih.gov This can be achieved through various cyclization reactions, leading to structures such as pyrrolo-, pyrido-, or azepino[1,2-a]benzimidazoles. nih.gov

Another strategy involves the replacement of one of the nitrogen atoms in the imidazole ring with another heteroatom, such as sulfur or oxygen, to generate benzothiazole (B30560) or benzoxazole (B165842) analogs, respectively. These modifications can alter the geometry, electronic properties, and hydrogen-bonding capabilities of the molecule, which in turn can affect its biological activity and material properties.

The benzene (B151609) part of the benzimidazole ring can also be modified. For example, replacing the benzene ring with other aromatic or heteroaromatic rings can lead to a diverse range of analogs with potentially new and interesting properties.

SAR Studies for Targeted Biological or Material Science Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity or material properties. rroij.comnih.govresearchgate.net For benzimidazole derivatives, SAR studies have been instrumental in the development of numerous drugs and functional materials. nih.govresearchgate.netbohrium.com

In the context of biological applications, the substituents on the benzimidazole ring play a critical role in determining the molecule's interaction with biological targets. nih.gov For instance, the nature of the substituent at the 2-position can significantly influence the compound's binding affinity to enzymes or receptors. nih.govnih.gov Modifications at the N1-position can affect the molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. nih.gov

The following table provides a hypothetical SAR summary for derivatives of this compound based on known trends for other benzimidazole compounds:

Position of ModificationType of SubstituentPotential Biological Activity
2-position (Sulfonamide)Aromatic aminesAnticancer, Antiviral
N1-positionSmall alkyl chainsEnhanced cell permeability
5/6-positionHalogensIncreased lipophilicity and potential for enhanced binding
4-position (Modified methyl)Ether linkagesModulation of solubility and metabolic stability

For material science applications, the electronic and photophysical properties of benzimidazole derivatives are of primary interest. The introduction of electron-donating and electron-withdrawing groups can tune the molecule's absorption and emission wavelengths, making them suitable for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. The sulfonic acid group, in particular, can enhance water solubility, which is advantageous for certain applications.

In-depth Article on the Coordination Chemistry of this compound and its Metal Complexes

Despite a comprehensive search of available scientific literature, no specific research articles or detailed studies focusing on the coordination chemistry of this compound and its metal complexes could be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline based on existing research.

The field of coordination chemistry extensively documents the behavior of benzimidazole derivatives as ligands for a wide array of metal ions. These compounds are of significant interest due to their versatile coordination modes and the diverse applications of their resulting metal complexes in areas such as catalysis, materials science, and medicinal chemistry. Similarly, sulfonic acid and sulfonate groups are well-known coordinating moieties in the formation of metal-organic frameworks and other coordination compounds.

However, the specific compound of interest, this compound, appears to be a notable gap in the current body of published research. While general principles of coordination chemistry would allow for speculation on its potential behavior as a ligand, the absence of empirical data prevents a detailed and factual discussion on the following key areas as requested:

Coordination Chemistry of 4 Methyl 1h Benzimidazole 2 Sulfonic Acid and Its Metal Complexes

Catalytic Applications of 4 Methyl 1h Benzimidazole 2 Sulfonic Acid and Its Derivatives

Homogeneous Catalysis Mediated by the Compound or its Complexes

As a sulfonic acid derivative, 4-methyl-1H-benzimidazole-2-sulfonic acid possesses a strongly acidic proton, making it a prime candidate for a Brønsted acid catalyst in homogeneous systems. The sulfonic acid group (-SO₃H) is known for its ability to donate a proton, thereby activating substrates for a variety of organic reactions. The catalytic activity of such compounds is often comparable to that of strong mineral acids, but with the advantage of being an organic, and often more soluble, catalyst in organic solvents.

Derivatives of benzimidazole (B57391) sulfonic acid have been synthesized and utilized as Brønsted acidic ionic liquids (BAILs). These materials exhibit high catalytic activity in multi-component coupling reactions, often surpassing traditional solid acid catalysts like H-ZSM-5 and H-BETA. The acidity, and thus the catalytic efficacy, of these compounds can be tuned by modifying the substituents on the benzimidazole ring. For instance, the introduction of electron-donating or withdrawing groups can influence the proton-donating ability of the sulfonic acid moiety.

Furthermore, the benzimidazole core can act as a ligand, forming coordination complexes with various metal ions. While specific research on the metal complexes of this compound as catalysts is limited, the broader class of benzimidazole derivatives is well-known to form stable complexes with transition metals. These complexes have shown significant catalytic activity in a range of organic transformations, suggesting a promising avenue for the development of novel homogeneous catalysts based on the title compound.

Heterogeneous Catalysis: Immobilization and Surface Chemistry

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, this compound and its derivatives can be immobilized on solid supports. This approach combines the high reactivity of the molecular catalyst with the practical advantages of a heterogeneous system. Common supports for the immobilization of sulfonic acid catalysts include silica (B1680970), polymers, and carbon-based materials.

The surface chemistry of the support material plays a crucial role in the performance of the immobilized catalyst. For example, the sulfonic acid group can be covalently attached to the surface of silica gel or a polymer resin. The resulting solid acid catalyst is insoluble in the reaction medium, allowing for easy recovery by filtration and subsequent reuse. This strategy not only simplifies the work-up procedure but also contributes to a more environmentally benign and cost-effective process.

The catalytic performance of such heterogeneous catalysts is influenced by factors such as the loading of the active sites, the nature of the support, and the accessibility of the catalytic centers to the reactants. Research on related sulfonated organic materials has demonstrated their effectiveness in various acid-catalyzed reactions.

Mechanistic Studies of Catalytic Reactions

The catalytic action of this compound in its protonated form primarily involves the donation of a proton to a substrate molecule. This protonation event increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This is the fundamental mechanism for a wide range of acid-catalyzed reactions.

In reactions catalyzed by metal complexes of benzimidazole derivatives, the mechanism is more varied. The metal center can act as a Lewis acid, coordinating to the substrate and activating it. The benzimidazole ligand can also play an active role in the catalytic cycle, for instance, by participating in proton transfer steps or by influencing the electronic properties of the metal center.

Theoretical studies, such as those employing Density Functional Theory (DFT), on related catalytic systems have provided valuable insights into the reaction mechanisms. These studies can help in understanding the role of the catalyst, identifying the rate-determining step, and designing more efficient catalysts. For benzimidazole-based sulfonic acid catalysts, theoretical investigations have highlighted the importance of hydrogen bonding in modulating their acidity and catalytic activity.

Applications in Organic Transformations

As a strong Brønsted acid, this compound and its derivatives are expected to be effective catalysts for a variety of acid-catalyzed organic transformations. These include:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The cleavage of chemical bonds by the addition of water, such as the hydrolysis of esters or amides.

Condensation Reactions: Reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. An example is the synthesis of benzimidazole derivatives themselves, which can be catalyzed by sulfonic acids. sphinxsai.com

Multi-component Reactions: Reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. Benzimidazole-based sulfonic acid ionic liquids have shown high efficiency in such reactions. researchgate.net

The table below summarizes the performance of some related sulfonic acid catalysts in the synthesis of benzimidazole derivatives, illustrating the potential efficacy of this compound in similar transformations.

CatalystReactionSolventTemperature (°C)Yield (%)Reference
Boron Sulfonic Acido-phenylenediamine (B120857) + BenzaldehydeWaterRoom Temp95 sphinxsai.com
p-Toluenesulfonic Acido-phenylenediamine + Aldehyde/Ketone--- nih.gov

Data presented is for analogous sulfonic acid catalysts in the synthesis of benzimidazoles, as direct data for this compound was not available.

The benzimidazole moiety in this compound provides a coordination site for metal ions, opening up the possibility of its use in metal-complex catalysis. Benzimidazole-metal complexes are known to catalyze a range of reactions, including:

Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds.

Oxidation and Reduction Reactions: Where the metal center can exist in multiple oxidation states.

Polymerization Reactions: Catalyzing the formation of polymers from monomers.

The specific catalytic activity would depend on the choice of the metal and the reaction conditions. The sulfonic acid group might also play a secondary role, for instance, by influencing the solubility of the complex or by participating in proton-coupled electron transfer processes. Further research is needed to explore the full potential of metal complexes of this compound in catalysis.

Computational Chemistry and Theoretical Studies on 4 Methyl 1h Benzimidazole 2 Sulfonic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 4-methyl-1H-benzimidazole-2-sulfonic acid. These calculations, typically performed using methods like Hartree-Fock (HF) or post-HF methods, can predict the molecule's geometry, orbital energies, and electron distribution.

The optimized molecular structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. For instance, the fusion of the benzene (B151609) and imidazole (B134444) rings results in a nearly planar bicyclic system. nih.gov The sulfonic acid group at the 2-position and the methyl group at the 4-position introduce specific geometric features.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For benzimidazole (B57391) derivatives, these orbitals are typically distributed across the fused ring system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific values for this compound would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reactivity and Bonding

Density Functional Theory (DFT) has become a popular and powerful tool for studying the electronic structure and reactivity of molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations can provide insights into various reactivity descriptors and the nature of chemical bonds within this compound.

Global reactivity parameters, derived from the conceptual DFT framework, can quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of the bonding within the molecule, including charge delocalization and hyperconjugative interactions. acs.org For benzimidazole derivatives, NBO analysis often reveals significant π-conjugation across the bicyclic ring system. acs.org

Table 2: Illustrative Global Reactivity Descriptors for this compound (Calculated using DFT)

DescriptorValue (eV)
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80

Note: The data in this table is for illustrative purposes and based on general principles of DFT applied to similar compounds.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or in a biological environment. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions.

For this compound, MD simulations could be used to study its solvation in different solvents, revealing how solvent molecules arrange around the solute and the nature of the intermolecular forces at play, such as hydrogen bonding involving the sulfonic acid group and the N-H of the imidazole ring. In a biological context, MD simulations can be used to study the interaction of this molecule with a target protein, providing information on the stability of the ligand-protein complex and the key residues involved in binding. Such studies are crucial for understanding the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that connect reactants to products. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path and the associated activation energy. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For instance, the synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, and computational studies can elucidate the mechanism of these cyclization reactions. acs.org

In Silico Screening and Virtual Ligand Design

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds. nih.gov Therefore, this compound can serve as a starting point for in silico screening and virtual ligand design to discover new drug candidates.

Virtual screening involves computationally docking a library of molecules into the binding site of a biological target to identify potential hits. The this compound core could be modified with various substituents, and these virtual derivatives could be screened against different therapeutic targets. Molecular docking studies can predict the binding affinity and pose of the ligands in the active site, helping to prioritize compounds for synthesis and experimental testing. nih.govrsc.org Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be performed on these virtual derivatives to assess their drug-likeness at an early stage of the drug discovery process. japtronline.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To unambiguously assign each proton and carbon signal, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 4-methyl-1H-benzimidazole-2-sulfonic acid, it would show correlations between the vicinal aromatic protons, confirming their positions relative to each other on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl group and the aromatic ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (those without attached protons), such as C2 (bonded to the sulfonic acid group), C4 (bonded to the methyl group), and the two bridgehead carbons of the fused rings. For instance, the methyl protons would show an HMBC correlation to the C4 carbon.

Interactive Table: Predicted 2D NMR Correlations for this compound
Proton (¹H) SignalExpected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
H5H6C5C4, C7, C8
H6H5, H7C6C4, C8
H7H6C7C5, C9
CH₃NoneC-MethylC3a, C4, C5
NHNoneNoneC2, C8, C9

Solid-State NMR (ssNMR) spectroscopy provides information about the structure, conformation, and dynamics of molecules in the solid phase. This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble or difficult to crystallize. To date, specific solid-state NMR studies for this compound have not been reported in the literature. Such a study could reveal details about the intermolecular interactions, such as hydrogen bonding involving the sulfonic acid and imidazole (B134444) N-H groups, in the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₈N₂O₃S, corresponding to a molecular weight of approximately 212.23 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. Upon ionization, typically by electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 213.

The fragmentation of this ion in the mass spectrometer (MS/MS analysis) would be expected to follow predictable pathways. A primary and highly characteristic fragmentation for sulfonic acids is the loss of sulfur trioxide (SO₃, 80 Da).

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
IonProposed Formulam/z (approx.)Description
[M+H]⁺[C₈H₉N₂O₃S]⁺213Protonated molecular ion
[M+H - SO₃]⁺[C₈H₉N₂]⁺133Loss of sulfur trioxide
[M+H - HSO₃]⁺[C₈H₈N₂]⁺•132Loss of the sulfonic acid group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. For this compound, the spectra would be dominated by vibrations of the sulfonic acid group, the benzimidazole (B57391) core, and the methyl group.

Key expected vibrational bands include:

N-H Stretching: A broad band in the IR spectrum, typically around 3100-3000 cm⁻¹, arising from the imidazole N-H group.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

S=O Stretching: Strong, characteristic absorptions for the sulfonate group, typically appearing as asymmetric and symmetric stretches in the ranges of 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

C=N Stretching: A band in the 1650-1550 cm⁻¹ region from the imidazole ring.

C-S Stretching: A weaker band typically found in the 800-600 cm⁻¹ region.

Interactive Table: Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchImidazole N-H3100 - 3000
C-H StretchAromatic3100 - 3000
C-H StretchMethyl2975 - 2860
C=N StretchImidazole Ring1650 - 1550
S=O Asymmetric StretchSulfonate (SO₃H)1250 - 1150
S=O Symmetric StretchSulfonate (SO₃H)1080 - 1010
C-S StretchC-SO₃H800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated π-electron system within the molecule. The benzimidazole ring system is a chromophore that exhibits characteristic π → π* electronic transitions.

For this compound, the UV-Vis spectrum is expected to show strong absorption bands in the UV region, typically between 250 and 300 nm. The exact position of the absorption maxima (λmax) can be influenced by factors such as solvent polarity and pH, which can affect the protonation state of the molecule. Studies on the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) show that its absorption properties are strongly dependent on pH. nih.gov

Interactive Table: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected λmax Range (nm)
π → π*Benzimidazole Ring250 - 300

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal XRD: This technique, when a suitable single crystal can be grown, provides the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and crystal packing. No single crystal structure for this compound has been deposited in public crystallographic databases.

Powder XRD (PXRD): This method is used on a microcrystalline powder and produces a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. It is used to confirm the crystalline nature of a compound and to identify different polymorphs. researchgate.net

As an illustration, the crystallographic data for the related compound 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid shows it crystallizes in the tetragonal space group I4₁/a. nih.gov An XRD analysis of this compound would provide similar fundamental data about its solid-state structure.

Interactive Table: Example Crystallographic Data (from a related benzimidazole derivative nih.gov)
ParameterValue
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)12.0548
b (Å)12.0548
c (Å)31.899
α (°)90
β (°)90
γ (°)90
Volume (ų)4635.5

Material Science Applications and Functional Material Development

Integration into Polymer Matrices and Composite Materials

The incorporation of benzimidazole (B57391) derivatives into polymer matrices is a well-established strategy for creating high-performance composite materials, particularly for applications requiring high thermal and chemical stability. The sulfonic acid group in 4-methyl-1H-benzimidazole-2-sulfonic acid offers a reactive site and a means to introduce desirable functionalities into a polymer matrix.

When blended with polymers such as polybenzimidazole (PBI) or sulfonated poly(arylene ether sulfone) (SPAES), this compound can enhance the material's properties. The benzimidazole moiety contributes to the thermal stability and mechanical strength of the composite, while the sulfonic acid group can improve proton conductivity. This makes such composites highly suitable for use as proton exchange membranes in fuel cells. Research on related sulfonated polybenzimidazole copolymers has shown that the presence of both acidic (sulfonic) and basic (imidazole) groups can lead to acid-base interactions that improve membrane durability and performance. researchgate.netresearchgate.net

The integration of this compound could be achieved either by physically blending the compound as an additive or by chemically incorporating it as a co-monomer during polymerization. As an additive, it could form hydrogen-bonded networks within the polymer, creating pathways for proton transport. Covalently bonding it into the polymer backbone could lead to even more stable materials with homogeneously distributed functional sites. These composites are expected to exhibit a combination of high proton conductivity and excellent stability, making them valuable for energy applications. researchgate.net

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound, possessing both nitrogen-containing heterocyclic rings and a sulfonic acid group, makes it an intriguing candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In MOF synthesis, the nitrogen atoms of the benzimidazole ring can coordinate with metal ions, while the sulfonic acid group can remain free, lining the pores of the resulting framework. ossila.com This functionalization of the pores is highly desirable for several applications. The acidic sulfonate groups can act as active sites for catalysis or create specific binding sites for the selective adsorption of polar molecules. Furthermore, these groups can facilitate proton transport through the MOF channels, leading to materials with high proton conductivity. nih.gov While numerous studies have utilized benzimidazole-based linkers, such as 5-(benzimidazole-1-yl)isophthalic acid, to construct MOFs, the specific use of this compound remains a promising area for exploration. rsc.orgresearchgate.net

Similarly, in the field of COFs, which are constructed from organic building blocks linked by strong covalent bonds, this compound could be a valuable monomer. The functional groups on the molecule could be used to form the extended, porous network of the COF. Research on sulfonic acid-functionalized COFs has demonstrated their potential for applications in gas uptake and selective dye adsorption. The incorporation of the benzimidazole moiety could add thermal stability and specific host-guest interaction capabilities to the COF material. Studies on imidazole (B134444) and sulfonic acid-functionalized COFs have highlighted their enhanced proton conductivity, suggesting a similar potential for frameworks built with this compound. researchgate.net

Applications in Optoelectronic Materials

Benzimidazole and its derivatives are known to possess interesting photophysical properties due to their conjugated π-electron systems, making them candidates for applications in optoelectronics. Research has focused on their potential as nonlinear optical (NLO) materials, which are crucial for technologies like optical signal processing and data storage.

Theoretical and experimental studies on various benzimidazole derivatives have shown that their NLO response can be tuned by introducing different substituent groups onto the benzimidazole core. nih.gov The presence of both an electron-donating group (the methyl group) and an electron-withdrawing group (the sulfonic acid group) in this compound suggests that it could exhibit significant NLO properties. This "push-pull" electronic structure can enhance the molecule's hyperpolarizability, a key parameter for NLO activity.

Density Functional Theory (DFT) studies on related N-1-sulfonyl substituted benzimidazoles have shown that specific derivatives can be eye-catching NLO materials. nih.gov While direct experimental data on this compound is not widely available, the properties of similar compounds indicate its potential. Further investigation into its linear and nonlinear optical properties could reveal its suitability for use in advanced optoelectronic devices. researchgate.net

Table 1: Calculated Nonlinear Optical Properties of Related Benzimidazole Derivatives (Note: Data is for N-1-sulfonyl substituted 2-substituted benzimidazoles, not the subject compound, and is provided for illustrative purposes of the potential of this class of compounds.)

Compound DerivativeDipole Moment (D)Linear Polarizability ⟨α⟩ (× 10⁻²³ esu)
2a (Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate)4.154.198
2b7.494.614
2c6.244.142
2d2.334.866
2e3.045.379

Data sourced from studies on related benzimidazole derivatives, illustrating the range of optical properties achievable within this chemical family. nih.gov

Membrane Technology and Separation Science

The development of advanced membranes for separation processes is a critical area of materials science. Polybenzimidazole (PBI) membranes are known for their exceptional thermal and chemical stability, making them suitable for harsh industrial applications such as gas separation and organic solvent nanofiltration. wikipedia.orgrsc.org The performance of these membranes can be significantly enhanced by the introduction of functional groups, particularly sulfonic acid groups.

Sulfonation of PBI polymers is a common method to create proton-exchange membranes (PEMs) for fuel cells and vanadium redox flow batteries. dtu.dk The sulfonic acid groups provide hydrophilic channels for the transport of protons while the robust PBI backbone ensures the membrane's integrity. researchgate.netscilit.com The compound this compound could be a key component in the next generation of these membranes. It could be used as a sulfonated monomer in the synthesis of novel PBI copolymers or as a functional additive in PBI blend membranes. dntb.gov.ua

The resulting membranes would benefit from the inherent stability of the benzimidazole structure and the proton-conducting or selective separation capabilities imparted by the sulfonic acid groups. Such membranes could exhibit high permselectivity for separating mixtures like H₂/CO₂ at elevated temperatures or for filtering solutes in organic solvents. digitellinc.com The balance between the hydrophobic polymer backbone and the hydrophilic sulfonic acid sites is crucial for controlling the swelling and transport properties of the membrane. dtu.dk

Smart Materials and Responsive Systems

"Smart" materials, or stimuli-responsive systems, are materials that can change their properties in response to external stimuli such as pH, temperature, or light. The chemical structure of this compound contains functional groups that could be leveraged to design such materials.

The benzimidazole ring is basic, while the sulfonic acid group is acidic. This acid-base character makes the molecule inherently pH-responsive. If this compound were incorporated into a polymer hydrogel or grafted onto a surface, the material's properties could change dramatically with variations in the surrounding pH. nih.gov For example, a hydrogel containing this compound might swell or shrink as the pH changes, due to protonation or deprotonation of the functional groups, which would alter the electrostatic interactions within the polymer network. nih.gov

This pH-responsive behavior could be exploited for applications in controlled drug delivery, where a drug is released under the specific pH conditions of a target tissue, or in chemical sensing, where a change in pH triggers a measurable optical or electrical signal. researchgate.net Furthermore, the proton conductivity of materials functionalized with this compound could be modulated by humidity levels, making them potentially useful as components in humidity sensors. The development of smart systems based on this compound opens up possibilities for creating dynamic and functional materials for a wide range of advanced applications. rsc.org

Biological Activity Research: in Vitro Mechanistic Investigations

Target Identification and Validation through Biochemical Assays (in vitro)

No studies have been published that identify or validate specific biological targets of 4-methyl-1H-benzimidazole-2-sulfonic acid using in vitro biochemical assays.

Molecular Mechanism of Action Studies (in vitro)

There is no available data from in vitro studies detailing the molecular mechanism of action for this compound.

Enzyme Inhibition and Activation Studies (in vitro)

Specific in vitro studies on the inhibitory or activatory effects of this compound on any enzyme are not present in the current literature.

Receptor Binding Affinity and Selectivity (in vitro)

There is no published data on the in vitro receptor binding affinity or selectivity profile of this compound.

Cellular Pathway Modulation in Model Systems (in vitro)

In vitro studies investigating the modulation of cellular pathways by this compound in model systems have not been reported.

Drug Discovery Principles and Lead Optimization Strategies (Pre-clinical, in vitro)

Given the absence of foundational in vitro activity data, there are no reported pre-clinical drug discovery or lead optimization strategies involving this compound.

Analytical Methodologies Development for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and assess the purity of compounds. For a polar, ionizable compound like 4-methyl-1H-benzimidazole-2-sulfonic acid, both high-performance liquid chromatography and, with appropriate modification, gas chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds such as aromatic sulfonic acids. The development of an effective HPLC method for this compound requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate retention, resolution, and peak shape.

Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. Due to the high polarity and strong acidic nature of the sulfonic acid group, achieving sufficient retention on standard C18 or C8 columns can be challenging. helixchrom.com Method development often involves several strategies:

Mobile Phase pH Control: Adjusting the pH of the mobile phase with buffers (e.g., phosphate (B84403), acetate) can control the ionization state of the benzimidazole (B57391) ring, but the sulfonic acid group remains ionized over a wide pH range. tandfonline.com Acidic mobile phases (e.g., using formic or acetic acid) are commonly used to ensure consistent protonation of the imidazole (B134444) nitrogen. researchgate.net

Ion-Pair Chromatography (IPC): This technique is highly effective for strong acids. tandfonline.com An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium) or a long-chain alkyl sulfonic acid, is added to the mobile phase. This reagent forms a neutral ion pair with the ionized sulfonate group, increasing its hydrophobicity and retention on the reversed-phase column. oup.comnih.gov

Mixed-Mode Chromatography: Columns that possess both reversed-phase and ion-exchange characteristics can offer superior retention and selectivity for polar and ionic compounds. helixchrom.com Anion-exchange functionalities would directly interact with the sulfonate group, providing a retention mechanism independent of hydrophobic interactions.

Detection is typically performed using a UV detector, set at a wavelength corresponding to the maximum absorbance of the benzimidazole chromophore, often in the range of 254-290 nm. nih.gov

Table 1: Representative HPLC Method Parameters for Benzimidazole Sulfonic Acid Analysis

Parameter Condition Purpose
Column Reversed-Phase C18 or C8 (e.g., Nucleosil C8, Purospher Star® RP-18e), 5 µm Provides hydrophobic stationary phase for separation.
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., 0.05 M potassium phosphate with 0.1% octane (B31449) sulfonic acid, pH adjusted to 2.5-4.5 with phosphoric acid). Controls retention and elution of the analyte. The organic modifier adjusts polarity, while the buffer and ion-pairing reagent manage ionization and retention of the sulfonic acid.
Flow Rate 1.0 mL/min Standard analytical flow rate for optimal efficiency.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm or 288 nm Monitors the column effluent and quantifies the analyte based on its UV absorbance.
Column Temp. 25-30 °C Ensures reproducible retention times by maintaining a constant temperature.

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and thermal lability. colostate.edu Therefore, a crucial derivatization step is required to convert the non-volatile sulfonic acid into a volatile derivative that can traverse the GC column. gcms.cz

The primary target for derivatization is the acidic proton of the sulfonic acid group. Common derivatization strategies include:

Alkylation: This is a popular method where the acidic proton is replaced with an alkyl group, most commonly forming a methyl ester. colostate.edugreyhoundchrom.com Reagents like diazomethane (B1218177) or trimethylanilinium hydroxide (B78521) (TMAH) can be used for this purpose. The resulting methyl sulfonate is significantly more volatile than the parent acid. nih.gov

Silylation: This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Silylated derivatives are generally volatile and suitable for GC analysis, although their stability can sometimes be a concern. mdpi.com

Once derivatized, the compound can be analyzed using a standard GC system equipped with a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Potential Derivatization Reagents for GC Analysis of Sulfonic Acids

Derivatization Method Reagent Derivative Formed Key Considerations
Alkylation Trimethylanilinium Hydroxide (TMAH) Methyl Sulfonate Ester On-column methylation; simple and effective.
Alkylation Diazomethane Methyl Sulfonate Ester Highly effective but reagent is toxic and explosive.

| Silylation | BSTFA or MSTFA | Trimethylsilyl (TMS) Sulfonate | Common and effective, but derivatives may be sensitive to moisture. |

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for the quantitative analysis of electroactive compounds like this compound. The benzimidazole ring system can undergo oxidation or reduction at an electrode surface, providing a measurable electrical signal (current or potential) that is proportional to its concentration.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. The development of an electrochemical sensor involves selecting an appropriate electrode material (e.g., glassy carbon, carbon paste, or gold) and optimizing experimental parameters like the pH of the supporting electrolyte and the potential scan rate. mdpi.com

To enhance sensitivity and selectivity, chemically modified electrodes (CMEs) can be utilized. For instance, modifying an electrode with conductive polymers or nanomaterials can facilitate electron transfer and pre-concentrate the analyte at the electrode surface, leading to a significant amplification of the analytical signal. nih.gov Research on other aromatic sulfonic acids has shown that conductive polymer films can create sensors with strong accumulation abilities and excellent electrocatalytic activity. nih.gov This approach provides a promising avenue for the sensitive determination of this compound in various samples.

Spectrophotometric and Fluorometric Methods for Trace Analysis

Spectroscopic methods based on the absorption or emission of light are widely used for quantitative analysis, particularly at trace levels.

UV-Vis Spectrophotometry: The conjugated aromatic system of the benzimidazole ring in this compound results in strong absorption of ultraviolet (UV) light. researchgate.net A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer's Law. The position of λmax can be influenced by the solvent and the pH of the solution, which affects the protonation state of the molecule. researchgate.net While simple and rapid, spectrophotometry may lack selectivity in complex matrices where other components also absorb in the same UV region.

Fluorometric Methods: Many benzimidazole derivatives exhibit intrinsic fluorescence, which can be exploited for highly sensitive and selective quantification. researchgate.net Fluorescence spectroscopy measures the light emitted by a compound after it has absorbed light at a specific excitation wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte. For some benzimidazole derivatives, fluorescence can be induced or enhanced through a "turn-on" mechanism, where a non-fluorescent precursor reacts selectively with an analyte to produce a highly fluorescent product. nih.gov This principle can be adapted to develop probes for specific analytes. The introduction of substituents on the benzimidazole ring can significantly alter the fluorescence properties, including the emission wavelength and quantum yield. nih.govresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), provide unparalleled selectivity and sensitivity for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the definitive tool for the analysis of compounds like this compound. nih.gov After separation via HPLC as described in section 10.1.1, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this polar compound, typically operating in negative ion mode to detect the deprotonated sulfonate anion [M-H]⁻. For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is used. iaea.orgnih.gov In this mode, the parent ion is selected and fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits. chromatographyonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization procedures outlined in section 10.1.2, GC-MS can be used for the analysis of this compound. nih.govresearchgate.net The mass spectrometer provides definitive identification based on the mass spectrum of the derivative, which includes the molecular ion and characteristic fragmentation patterns. nih.gov GC-MS offers excellent chromatographic resolution and is a powerful tool for purity assessment and the identification of trace impurities. nih.gov

Table 3: Typical Mass Spectrometry Parameters for Benzimidazole Derivative Analysis

Technique Parameter Typical Setting Purpose
LC-MS Ionization Mode Electrospray Ionization (ESI), Negative Generates ions from the polar analyte; negative mode is ideal for the sulfonic acid group.
Scan Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring a specific parent-to-product ion transition.
Monitored Ion [M-H]⁻ The deprotonated molecular ion of the analyte.
GC-MS Ionization Mode Electron Ionization (EI) Creates fragments from the derivatized analyte, yielding a characteristic mass spectrum for identification.

Validation of Analytical Methods According to Academic Standards

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target compound. Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). longdom.orgnih.gov

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is typically recommended to establish linearity. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between laboratories).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. longdom.org

All validation results must be documented in a validation report to demonstrate the method's suitability. nih.gov

Future Research Directions and Emerging Applications of 4 Methyl 1h Benzimidazole 2 Sulfonic Acid

Exploration of Bio-inspired and Biomimetic Systems

The benzimidazole (B57391) scaffold is a key component in many biologically active molecules. This inherent biocompatibility makes 4-methyl-1H-benzimidazole-2-sulfonic acid a promising candidate for the development of bio-inspired and biomimetic systems. Future research could focus on its incorporation into synthetic receptors that mimic biological recognition processes. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, potentially enabling the selective binding of specific biomolecules. Such systems could find applications in drug delivery, biosensing, and the development of artificial enzymes.

Advanced Nanomaterial Synthesis and Applications

Benzimidazole derivatives have been utilized in the synthesis of various nanomaterials, acting as ligands to stabilize nanoparticles or as building blocks for metal-organic frameworks (MOFs). The sulfonic acid group in this compound can serve as an anchoring point for metal ions, facilitating the controlled growth of nanoparticles. Furthermore, its ability to act as a solid acid catalyst is a promising avenue for research. Future studies may explore its use in catalyzing organic reactions for the synthesis of complex molecules, with the advantage of being easily separable and reusable, which is a key principle of green chemistry.

Potential Nanomaterial ApplicationRole of this compound
Catalyst Support The sulfonic acid group can be used to anchor catalytic metal nanoparticles.
Functionalized Nanoparticles The entire molecule can be used to modify the surface of nanoparticles, imparting specific chemical properties.
Metal-Organic Frameworks (MOFs) Can act as an organic linker to create porous materials for gas storage or separation.

Contributions to Sustainable Chemistry and Environmental Applications

The development of sustainable chemical processes is a major global focus. Sulfonated compounds, particularly solid acid catalysts, play a crucial role in green chemistry by replacing corrosive and hazardous liquid acids. Research into this compound as a heterogeneous catalyst could lead to more environmentally friendly methods for producing fine chemicals and pharmaceuticals. Additionally, its ability to bind metal ions suggests potential applications in environmental remediation, such as the removal of heavy metal pollutants from water.

Potential in Advanced Sensing Technologies

The benzimidazole nucleus is a known fluorophore, and its derivatives have been extensively investigated as fluorescent sensors for various analytes. The sulfonic acid group of this compound can act as a recognition site for cations and anions, leading to changes in the molecule's fluorescence upon binding. This property could be harnessed to develop highly selective and sensitive optical or electrochemical sensors for environmental monitoring, medical diagnostics, and industrial process control. Future work will likely involve designing and synthesizing sensor platforms that incorporate this compound.

Interdisciplinary Research Synergies and Collaborations

The diverse potential applications of this compound necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, biologists, and engineers will be crucial to fully explore and realize its potential. For instance, chemists can focus on optimizing its synthesis and derivatization, while materials scientists can investigate its incorporation into novel materials. Biologists can study its interactions with biological systems, and engineers can develop practical applications such as sensors and catalytic reactors. Such synergistic efforts will be key to unlocking the full scientific and technological value of this promising compound.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1H-benzimidazole-2-sulfonic acid in laboratory settings?

Methodological Answer: The synthesis typically involves sulfonation of a benzimidazole precursor or coupling reactions with sulfonic acid derivatives. For example:

  • Sulfonation: React 4-methyl-1H-benzimidazole with chlorosulfonic acid under controlled conditions, followed by neutralization to isolate the sulfonic acid derivative.
  • Coupling: Use cross-coupling agents (e.g., Pd catalysts) to introduce the sulfonic acid group at the 2-position.

Key Considerations:

  • Purification via recrystallization or column chromatography is critical to remove byproducts like unreacted sulfonating agents.
  • Monitor reaction progress using TLC or HPLC to optimize yields .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and sulfonic acid group placement.

Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight.

X-ray Crystallography: Employ programs like SHELXL (from the SHELX suite) to resolve crystal structures, especially for metal complexes or salts .

Data Contradictions:

  • Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from tautomerism or impurities. Cross-validate with elemental analysis or IR spectroscopy.

Q. What experimental precautions are necessary for handling this compound?

Methodological Answer:

  • Safety Protocols: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential dust inhalation risks.
  • Storage: Store in airtight containers under inert gas (e.g., N2_2) to prevent hygroscopic degradation.
  • Waste Disposal: Neutralize acidic residues before disposal and follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

  • Systematic Solubility Testing: Measure solubility in varied solvents (e.g., water, DMSO, ethanol) at controlled pH and temperature.
  • Theoretical Modeling: Use computational tools (e.g., COSMO-RS) to predict solubility based on molecular polarity and hydrogen-bonding capacity.

Q. What strategies are effective for elucidating the crystal structure of metal complexes involving this compound?

Methodological Answer:

  • Crystallization: Co-crystallize the compound with metal ions (e.g., Mg2+^{2+}, Na+^+) under slow evaporation conditions.
  • Refinement: Use SHELXL for structure refinement, leveraging high-resolution diffraction data. Validate with R-factor and residual density maps .

Case Study:
highlights a magnesium salt derivative resolved via X-ray crystallography, demonstrating the sulfonic acid group's coordination behavior.

Q. How can computational chemistry complement experimental studies on this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD): Simulate solvation effects or stability under thermal stress.

Integration with Experiment:

  • Compare computed IR/NMR spectra with experimental data to validate models.
  • Use docking studies to explore potential bioactivity (e.g., enzyme inhibition) .

Q. What are the implications of the sulfonic acid group in modulating the compound's bioactivity?

Methodological Answer:

  • Enhanced Solubility: The sulfonic acid group improves aqueous solubility, facilitating in vitro assays.
  • Receptor Binding: The negatively charged group may interact with cationic residues in enzymes (e.g., kinases).

Research Application:
In medicinal chemistry, derivatives of this compound are explored as protease inhibitors or anti-inflammatory agents .

Q. Key Challenges & Future Directions

  • Data Gaps: Limited published data on pharmacokinetics or toxicity profiles.
  • Opportunities: Explore applications in drug delivery systems or as a ligand in catalytic reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.